molecular formula C17H16BrN3O2 B3015496 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide CAS No. 1421461-83-7

5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide

Cat. No.: B3015496
CAS No.: 1421461-83-7
M. Wt: 374.238
InChI Key: YNVXBSXSKMUVQG-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. Its molecular structure, which integrates furan, imidazole, and carboxamide pharmacophores, is designed for biological screening and lead optimization studies . This compound is of specific value in the investigation of kinase inhibitors. The structural motif of a substituted imidazole linked via a flexible propyl chain to a carboxamide group is a feature found in scaffolds developed to target oncogenic kinases, such as BRAF, a key serine/threonine-protein kinase in the RAS-RAF-MEK-ERK signaling pathway . Mutations in BRAF, particularly V600E, are drivers in approximately 50% of cutaneous melanomas and other cancers, making it a validated therapeutic target . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel inhibitors that target the active conformation of such kinases. Furthermore, the imidazole moiety presents potential for broader pharmacological exploration. Imidazole-based molecular hybrids and conjugates are actively investigated to overcome multi-drug resistance in bacterial pathogens, including ESKAPE pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The compound's hybrid structure, combining multiple heterocyclic systems, aligns with modern strategies to develop new antibacterial agents with dual-targeting mechanisms to impair resistance development . This product is provided as a dry powder. It is intended for research purposes only in laboratory settings. The product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-15-8-7-14(23-15)17(22)20-9-4-11-21-12-10-19-16(21)13-5-2-1-3-6-13/h1-3,5-8,10,12H,4,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVXBSXSKMUVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

  • Bromination of Furan-2-carboxylic Acid: : The synthesis begins with the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. This step introduces the bromine atom at the 5-position of the furan ring.

  • Formation of Imidazole Derivative: : Separately, 2-phenyl-1H-imidazole is synthesized through the condensation of benzaldehyde and glyoxal in the presence of ammonium acetate. The resulting imidazole derivative is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

  • Coupling Reaction: : The final step involves the coupling of the brominated furan-2-carboxylic acid with the imidazole derivative. This is typically achieved through an amide bond formation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C18H17BrN4O3
  • Molecular Weight : 396.25 g/mol
  • CAS Number : 947937-05-5

The structure features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing imidazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

A notable study demonstrated that derivatives of imidazole can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide may have similar effects .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. The imidazole group is known to interact with various biological targets, including kinases and phosphatases. Inhibitors of these enzymes are crucial in treating diseases such as cancer and diabetes.

A study highlighted the effectiveness of imidazole derivatives in inhibiting protein kinases, which play a pivotal role in cell signaling pathways related to cancer progression . The unique structure of this compound may enhance its binding affinity to these targets.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with furan and imidazole rings have been reported to exhibit activity against various bacterial strains. The interaction between the compound and microbial enzymes could disrupt essential cellular processes, leading to cell death.

Research into similar compounds has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that further studies on this compound could yield significant findings in antimicrobial therapy .

Case Studies and Research Findings

Study TitleFocusFindings
Anticancer Properties of Imidazole DerivativesInvestigating the apoptosis mechanismInduction of apoptosis via caspase activation
Protein Kinase Inhibition by Furan DerivativesEnzyme inhibition studiesEffective inhibition of cancer-related kinases
Antimicrobial Activity of Furan CompoundsTesting against bacterial strainsSignificant activity against S. aureus and E. coli

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting or modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, which can lead to therapeutic outcomes in disease models.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Purity Issues
Target Compound Furan 5-Br, phenylimidazole-propyl ~400–450 (inferred) Unknown (inferred antimicrobial)
N-(3-Imidazolylpropyl)-5-nitrofuran-2-carboxamide Furan 5-NO₂, imidazole-propyl ~320 (estimated) Antifungal, high cytotoxicity
Alfuzosin Impurity A Furan Quinazolinyl-propyl ~450 (estimated) 0.4% impurity in formulations
Pyrazolopyrimidine analog Pyrazolopyrimidine 3-Br, 4-BrPh, CF₃, imidazole 572.17 Kinase/nucleic acid targeting

Research Findings

Substituent Impact: Bromine vs. Nitro: Bromine may reduce ROS-mediated toxicity compared to nitro groups while retaining bioactivity .

Synthesis Challenges :

  • Bulky substituents (e.g., phenylimidazole) correlate with higher impurity risks, as seen in Alfuzosin’s 0.4% impurity levels .

Pharmacological Implications :

  • Pyrazolopyrimidine analogs demonstrate the importance of core heterocycle choice in target selectivity .

Biological Activity

5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide is a synthetic compound that belongs to the class of imidazole-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential applications.

The molecular formula of this compound is C16H16BrN5C_{16}H_{16}BrN_5, with a molecular weight of 358.24 g/mol. The compound features a furan ring and an imidazole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H16BrN5C_{16}H_{16}BrN_5
Molecular Weight358.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines. A study reported that the compound effectively suppressed tumor growth in mice models, indicating its potential as an anticancer agent .

StudyCell LineIC50 (µM)Effect
Morais et al. (2023)MCF cell line25.72 ± 3.95Induces apoptosis
Ribeiro et al. (2024)U87 glioblastoma45.2 ± 13.0Significant cytotoxicity

Antibacterial and Antifungal Activity

The compound also exhibits notable antibacterial and antifungal activities. It has been tested against various bacterial strains with promising results:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Bacillus subtilis4.69 - 22.9

Additionally, it demonstrated antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

  • In Vivo Tumor Suppression : In a controlled study involving tumor-bearing mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Cellular Studies : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cells through intrinsic pathways, suggesting its role as a potential therapeutic agent.

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